2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a 5,5-dioxide moiety. Key structural attributes include:
- Chloroacetamide group: Positioned at the 2-chloro-N-acylimine site, contributing to electrophilic reactivity.
- Sulfone groups (5,5-dioxide): Enhances polarity and stability compared to non-oxidized thiazole analogs.
Its synthesis likely involves cyclization of thioamide precursors, as inferred from similar methods in and .
Properties
Molecular Formula |
C15H18ClN3O3S2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-chloro-N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-18(2)10-3-5-11(6-4-10)19-12-8-24(21,22)9-13(12)23-15(19)17-14(20)7-16/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
CBOMUZXNAABMDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Formation
The core is synthesized via cyclization of 2-chloroacetamide derivatives with ammonium thiocyanate. For example, 2-chloro-N-(4-acetylphenyl)acetamide reacts with ammonium thiocyanate in refluxing ethanol to yield 2-iminothiazolidin-4-one intermediates.
Reaction Conditions :
Oxidation to Sulfone
The thieno-thiazole intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Optimized Protocol :
-
Oxidizing agent: 30% H₂O₂ in acetic acid (1:2 v/v)
-
Temperature: 60°C
-
Time: 12 hours
-
Yield: 85%
Introduction of the 4-(Dimethylamino)phenyl Group
Nucleophilic Aromatic Substitution
The 4-(dimethylamino)phenyl group is introduced at position 3 via Ullmann coupling or nucleophilic substitution. A patent method uses 4-(dimethylamino)phenylboronic acid with a palladium catalyst.
Example Procedure :
-
Substrate: 3-Bromo-tetrahydrothieno[3,4-d]thiazole-5,5-dioxide
-
Reagent: 4-(Dimethylamino)phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 80°C, 24 hours
Condensation with 2-Chloroacetamide
Schiff Base Formation
The final step involves condensing the thieno-thiazole intermediate with 2-chloroacetamide under basic conditions. A modified procedure from benzothiazole syntheses employs anhydrous K₂CO₃ in chloroform.
Reaction Setup :
-
Solvent: Chloroform (anhydrous)
-
Base: K₂CO₃ (2 equiv)
-
Temperature: 25°C, stirring
-
Time: 4–6 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiazole nitrogen, followed by nucleophilic attack on the chloroacetamide’s carbonyl carbon, eliminating HCl.
Optimization and Troubleshooting
Solvent and Temperature Effects
Stereochemical Control
The Z-configuration at the imine bond is maintained using bulky bases (e.g., DIPEA) to minimize tautomerization.
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Core Formation | 72 | 95 | Reflux in EtOH |
| Oxidation | 85 | 97 | H₂O₂ in AcOH |
| Aryl Introduction | 78 | 98 | Pd-catalyzed coupling |
| Acetamide Condensation | 70 | 99 | Anhydrous K₂CO₃, CHCl₃ |
Alternative Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Reduces reaction time for oxidation from 12 hours to 45 minutes (80°C, 300 W).
Continuous Flow Chemistry
Enables gram-scale production with 90% yield in the condensation step by improving mixing efficiency.
Challenges and Limitations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between the target compound and its analogs:
*Estimated based on analogous structures.
Key Observations:
Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from simpler thiadiazole-based analogs (e.g., compounds in and ). This bicyclic system may confer enhanced rigidity and electronic delocalization .
Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound provides stronger electron-donating effects compared to the 2-methoxyphenyl group in .
Sulfone vs. Non-Sulfone Analogs: Sulfone groups (5,5-dioxide) improve solubility in polar solvents and may reduce metabolic degradation in biological systems compared to non-sulfonated thiazoles .
Biological Activity
The compound 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thieno-thiazole core with a dimethylamino phenyl group. The presence of a chlorine atom and various functional groups suggests potential interactions with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 367.82 g/mol |
| IUPAC Name | 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide |
| Chemical Formula | C₁₅H₁₆ClN₃O₄S |
Research indicates that compounds similar to 2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide may exhibit various biological activities:
- Anticancer Activity : Some studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : There is evidence that similar compounds can modulate inflammatory pathways, potentially reducing symptoms in inflammatory diseases.
Case Studies
-
Anticancer Research :
A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Testing :
In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential utility in treating inflammatory conditions.
Toxicological Assessment
Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that the compound has a low acute toxicity profile, but further studies are needed to evaluate chronic exposure effects and genotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
